molecular formula C17H21NO B14428858 N-(1,3-Diphenylpropoxy)-N-methylmethanamine CAS No. 85978-40-1

N-(1,3-Diphenylpropoxy)-N-methylmethanamine

Cat. No.: B14428858
CAS No.: 85978-40-1
M. Wt: 255.35 g/mol
InChI Key: QJZYPWNIGSYLIW-UHFFFAOYSA-N
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Description

N-(1,3-Diphenylpropoxy)-N-methylmethanamine is an organic compound that features a complex structure with two phenyl groups attached to a propoxy chain, which is further linked to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Diphenylpropoxy)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the 1,3-diphenylpropoxy intermediate. This can be achieved through a Friedel-Crafts reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the methylmethanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Diphenylpropoxy)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

N-(1,3-Diphenylpropoxy)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1,3-Diphenylpropoxy)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-Diphenylpropoxy)-N-methylmethanamine include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

85978-40-1

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-(1,3-diphenylpropoxy)-N-methylmethanamine

InChI

InChI=1S/C17H21NO/c1-18(2)19-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,17H,13-14H2,1-2H3

InChI Key

QJZYPWNIGSYLIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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